![molecular formula C15H20FN3O3 B14613848 1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid CAS No. 58830-97-0](/img/structure/B14613848.png)
1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and fluorophenyl groups. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The addition of a fluorophenyl group enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)hexyl]imidazole typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate. This can be achieved through the fluorination of a phenyl compound using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The next step involves the alkylation of the fluorophenyl intermediate with a hexyl halide (e.g., hexyl bromide) under basic conditions to form the 2-(4-fluorophenyl)hexyl intermediate.
Imidazole Formation: The final step involves the cyclization of the 2-(4-fluorophenyl)hexyl intermediate with an imidazole precursor (e.g., glyoxal and ammonia) under acidic or basic conditions to form 1-[2-(4-Fluorophenyl)hexyl]imidazole.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenyl)hexyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to convert the imidazole ring to its reduced form.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
1-[2-(4-Fluorophenyl)hexyl]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its imidazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)hexyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)imidazole
- 2-(4-Fluorophenyl)imidazole
- 4-(4-Fluorophenyl)-1H-imidazole
Uniqueness
1-[2-(4-Fluorophenyl)hexyl]imidazole is unique due to its extended alkyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it a valuable compound for various applications.
Properties
CAS No. |
58830-97-0 |
|---|---|
Molecular Formula |
C15H20FN3O3 |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)hexyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H19FN2.HNO3/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13;2-1(3)4/h5-10,12,14H,2-4,11H2,1H3;(H,2,3,4) |
InChI Key |
MNRSQZYLVPEVMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
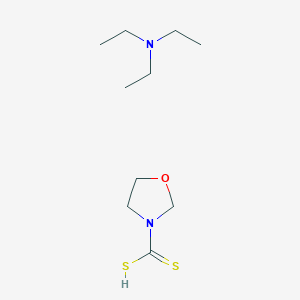
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)
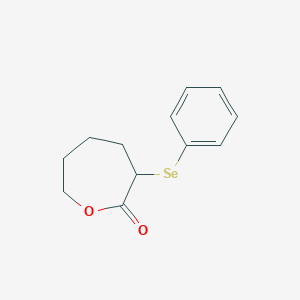
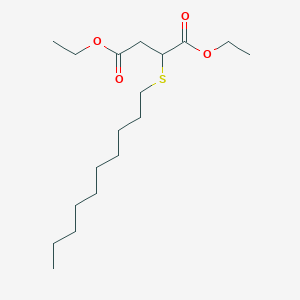
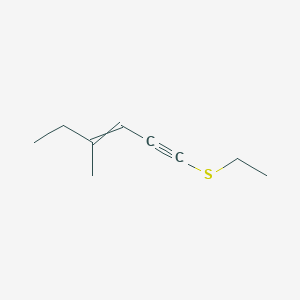


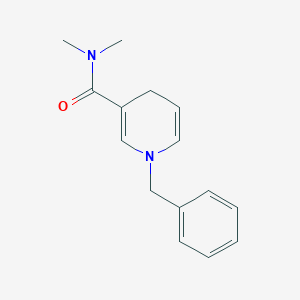

![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)

